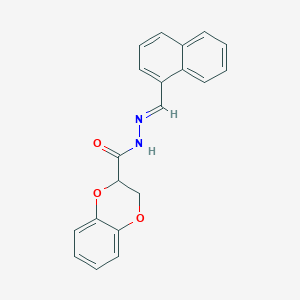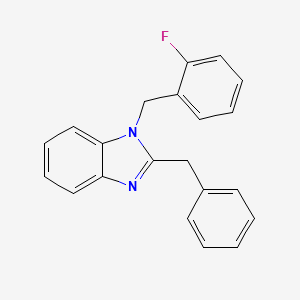
2-(1-azepanyl)-7-chloro-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-7-chloro-4-methylquinoline is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-7-chloro-4-methylquinoline is not fully understood. However, it is believed that the compound interacts with specific targets in cells, leading to changes in cellular signaling pathways and gene expression. This, in turn, can lead to various biological effects, such as the inhibition of cell growth and the induction of cell death.
Biochemical and Physiological Effects:
2-(1-azepanyl)-7-chloro-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. It has also been shown to have antimicrobial activity against various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-azepanyl)-7-chloro-4-methylquinoline is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, there are also some limitations to its use in lab experiments. For example, the compound can be difficult to synthesize and purify, and its biological effects can be highly dependent on the specific experimental conditions used.
Orientations Futures
There are many potential future directions for research on 2-(1-azepanyl)-7-chloro-4-methylquinoline. Some possible areas of study include:
1. Further exploration of the compound's mechanism of action and its interactions with specific cellular targets.
2. Investigation of the compound's potential use in the treatment of various diseases, including cancer and infectious diseases.
3. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
4. Examination of the compound's effects on different types of cells and in different experimental models.
5. Investigation of the compound's potential use in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, 2-(1-azepanyl)-7-chloro-4-methylquinoline is a valuable tool for scientific research due to its unique structure and properties. This compound has been shown to have various biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential uses in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-7-chloro-4-methylquinoline involves the reaction of 7-chloro-4-methylquinoline with 1-azepanamine in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the reagents used.
Applications De Recherche Scientifique
2-(1-azepanyl)-7-chloro-4-methylquinoline has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-7-chloro-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-12-10-16(19-8-4-2-3-5-9-19)18-15-11-13(17)6-7-14(12)15/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYJGTMBEXKIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-7-chloro-4-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)



![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)


![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)